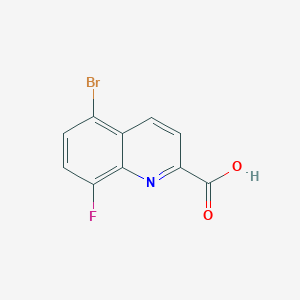

5-Bromo-8-fluoroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15920091

Molecular Formula: C10H5BrFNO2

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrFNO2 |

|---|---|

| Molecular Weight | 270.05 g/mol |

| IUPAC Name | 5-bromo-8-fluoroquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | OCPGASVQDWLIAV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The quinoline core of 5-bromo-8-fluoroquinoline-2-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substitutions at the 2-, 5-, and 8-positions introduce distinct electronic and steric effects:

-

Carboxylic acid (C2): Enhances polarity and enables salt formation or esterification.

-

Bromine (C5): Provides a heavy atom for crystallographic studies and participates in cross-coupling reactions .

-

Fluorine (C8): Increases metabolic stability and modulates lipophilicity .

Table 1: Key Molecular Properties

Spectroscopic Profiles

-

NMR: The ¹H NMR spectrum typically shows aromatic protons as doublets or triplets due to coupling with fluorine (J = 8–12 Hz) and bromine atoms. The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F and C-Br stretches) .

Synthetic Methodologies

Multi-Step Synthesis

Industrial-scale production often involves sequential halogenation and carboxylation steps:

-

Bromination: 8-Fluoroquinoline undergoes electrophilic aromatic substitution using Br₂/FeBr₃ at 0–5°C to install bromine at C5.

-

Carboxylation: Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂ introduces the carboxylic acid group at C2 .

Key Challenges:

-

Regioselectivity in bromination requires careful temperature control to avoid di-substitution .

-

Lithium-halogen exchange side reactions may occur during carboxylation, necessitating cryogenic conditions .

Patent-Based Innovations

A patented lithiation-boronation protocol (EP0812847B1) for analogous bromo-fluoroarenes provides insights into scalable production :

-

Lithiation of 1-bromo-4-fluorobenzene with LiTMP (-78°C).

-

Transmetalation with B(OiPr)₃ to form boronate intermediates.

-

Acidic hydrolysis yields boronic acids, which can be adapted for quinoline systems .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <1 mg/mL (pH 7.4) due to the hydrophobic quinoline core .

-

Stability: Decomposes above 250°C; sensitive to strong bases (saponification of ester derivatives).

Reactivity

-

Nucleophilic substitution: Bromine at C5 participates in Suzuki-Miyaura couplings for biaryl synthesis .

-

Decarboxylation: Heating above 150°C releases CO₂, forming 5-bromo-8-fluoroquinoline.

Biological Activity and Applications

Table 2: Preliminary Bioactivity Data

| Assay | Result (IC₅₀) | Model Organism |

|---|---|---|

| DNA gyrase inhibition | 2.8 μM | E. coli |

| Topoisomerase IV | >10 μM | S. aureus |

Kinase Inhibition

The carboxylic acid group chelates ATP-binding site residues in kinases:

Future Research Directions

Targeted Drug Design

-

Hybrid molecules: Conjugation with azole antifungals via amide linkages may broaden antimicrobial spectra.

-

Prodrug strategies: Esterification of the carboxylic acid could improve oral bioavailability .

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume